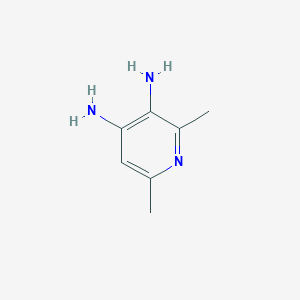

2,6-Dimethylpyridine-3,4-diamine

Description

Significance of Pyridine (B92270) Derivatives in Organic and Inorganic Chemistry

Pyridine and its derivatives are heterocyclic aromatic organic compounds that play a crucial role in numerous chemical disciplines. sigmaaldrich.comgoogle.com Their importance stems from a combination of their electronic properties, basicity, and ability to act as ligands for a wide array of metal ions. rsc.orgnih.gov

In organic synthesis, pyridines are utilized as catalysts, reagents, and versatile building blocks for the construction of more complex molecules, including pharmaceuticals and agrochemicals. sigmaaldrich.com The nitrogen atom in the pyridine ring imparts basic properties, allowing it to act as a proton acceptor in various reactions. rsc.org

In the realm of inorganic and coordination chemistry, pyridine-based ligands are of paramount importance. youtube.com The nitrogen lone pair readily coordinates to metal centers, forming stable complexes with diverse geometries and electronic properties. acs.org This has led to the development of a vast number of pyridine-containing catalysts for a wide range of transformations, including hydrogenations, hydrosilylations, and polymerization reactions. wikipedia.org The steric and electronic properties of these complexes can be finely tuned by introducing substituents onto the pyridine ring. nih.gov

Structural Context and Potential of Diaminopyridines

Diaminopyridines are a class of pyridine derivatives characterized by the presence of two amino groups attached to the pyridine ring. The position of these amino groups significantly influences the molecule's properties and potential applications. For instance, 3,4-diaminopyridine (B372788) has been investigated for its medicinal properties. nih.govnih.gov

The presence of two adjacent amino groups, as in 3,4-diaminopyridine, creates a bidentate chelate site. This structural motif is particularly valuable in coordination chemistry, as these ligands can bind to a single metal center through both nitrogen atoms of the amino groups, forming a stable five-membered ring. This chelation effect enhances the stability of the resulting metal complexes compared to their monodentate counterparts. nih.gov The synthesis of various diaminopyridine derivatives is an active area of research, with methods often involving the nitration of aminopyridines followed by reduction. arkat-usa.orggoogle.com

Research Scope and Academic Importance of 2,6-Dimethylpyridine-3,4-diamine

Specific, publicly available research on this compound is notably scarce. A search for its CAS number, 87397-39-3, has in some instances been associated with a different chemical entity, "Formaldehyde, polymer with phenol, cyanate," suggesting potential data ambiguity or a highly specialized and undocumented application. documentsdelivered.com

Despite the lack of direct experimental data, the academic importance of this compound can be inferred from its structure. The compound combines the features of 2,6-lutidine (2,6-dimethylpyridine) and a 3,4-diaminopyridine moiety.

The two methyl groups at the 2 and 6 positions would provide significant steric hindrance around the pyridine nitrogen. This steric bulk would likely influence its coordination behavior, potentially favoring the formation of specific types of metal complexes and influencing the reactivity of the coordinated metal center. google.comchemicalbook.com The parent compound, 2,6-lutidine, is known for its use as a sterically hindered, non-nucleophilic base in organic synthesis. google.comchemicalbook.com

The vicinal diamine group at the 3 and 4 positions would be the primary site for coordination with metal ions, acting as a bidentate ligand. The combination of the sterically demanding lutidine backbone and the chelating diamine functionality could lead to novel ligand properties, influencing the geometry, stability, and catalytic activity of its metal complexes. Theoretical studies and future synthetic exploration of this compound could therefore open new avenues in the design of catalysts and functional materials.

To provide some context, the properties of the parent compound, 2,6-Dimethylpyridine (B142122), are well-established.

Table 1: Physicochemical Properties of 2,6-Dimethylpyridine

| Property | Value |

| IUPAC Name | 2,6-Dimethylpyridine |

| Synonyms | 2,6-Lutidine |

| CAS Number | 108-48-5 |

| Molecular Formula | C₇H₉N |

| Molar Mass | 107.15 g/mol |

| Boiling Point | 144 °C |

| Melting Point | -5.9 °C |

| Density | 0.925 g/mL |

| Data sourced from various chemical suppliers and databases. google.comchemicalbook.comwikipedia.orgmerckmillipore.com |

While no experimental data for this compound is readily available, computational chemistry could provide theoretical insights into its properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylpyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-4-3-6(8)7(9)5(2)10-4/h3H,9H2,1-2H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRTVLYRIHDHES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)C)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602009 | |

| Record name | 2,6-Dimethylpyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3726-26-9 | |

| Record name | 2,6-Dimethylpyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparative Strategies for 2,6 Dimethylpyridine 3,4 Diamine and Its Analogues

Historical and Established Synthetic Routes for Pyridine (B92270) Diamines

The foundational methods for constructing the pyridine ring and introducing amino functionalities have been adapted and refined over many years. These classical routes provide the bedrock for the synthesis of a wide array of pyridine diamines.

Adaptation of Hantzsch-Type Synthesis for Pyridine Scaffolds

First reported in 1881 by Arthur Hantzsch, the Hantzsch pyridine synthesis is a multi-component reaction that has become a cornerstone in the synthesis of dihydropyridines, which can then be oxidized to form the aromatic pyridine ring. wikipedia.org The classical Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgnih.gov This method is particularly effective for producing symmetrically substituted pyridines. baranlab.org

While the original Hantzsch synthesis is a powerful tool, modifications are often necessary to achieve specific substitution patterns, such as those found in diamine derivatives. The synthesis of 1,4-dihydropyridines can be achieved through a three-component cyclocondensation of an acetoacetic ester, an aldehyde, and ammonia. nih.gov Subsequent aromatization, often facilitated by an oxidizing agent, yields the final pyridine product. wikipedia.org The versatility of the Hantzsch synthesis has been expanded through the use of microwave irradiation, which can accelerate the reaction and improve yields. wikipedia.orgnih.gov

| Reactants | Conditions | Product | Key Features |

| Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium Acetate | Reflux in ethanol | 1,4-Dihydropyridine | Classical Hantzsch synthesis. nih.gov |

| Aldehyde, Ethyl Acetoacetate, Ammonium Acetate | Ultrasonic irradiation, PTSA catalyst, aqueous micelles | 1,4-Dihydropyridine | High yield (96%), environmentally friendly conditions. wikipedia.org |

| o-Methoxybenzaldehyde, Methyl-3-aminocrotonate (2 equiv.) | Reflux in isopropanol | 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene | Unusual cyclization leading to a pyran derivative instead of a 1,4-DHP. nih.govresearchgate.net |

Preparation via Cyclization and Condensation Reactions

Cyclization and condensation reactions are fundamental to the formation of the heterocyclic pyridine core. These reactions typically involve the formation of new carbon-nitrogen and carbon-carbon bonds to construct the ring system. For instance, the condensation of amines with carbonyl compounds is a traditional method for pyridine synthesis, although it is often most effective for creating symmetrically substituted products. nih.gov

The reaction of pyridine-2,3-diamine with aromatic aldehydes in hot acetic acid leads to dehydrogenative cyclization, forming imidazopyridine structures. ias.ac.in This demonstrates how pre-existing diamines on a pyridine ring can be used to build more complex fused heterocyclic systems. Another approach involves the reaction of 2-cyanoacetamide (B1669375) with sodium methoxide, followed by condensation with ethyl 2-methylacetoacetate (B1246266) to yield a substituted pyridinecarbonitrile. This intermediate can then be hydrolyzed and decarboxylated to produce 2,6-dihydroxy-3,4-dimethylpyridine. google.com

| Reactants | Conditions | Product | Key Features |

| Pyridine-2,3-diamine, Aromatic Aldehyde | Hot acetic acid | 2-Aryl-1H-imidazo[4,5-b]pyridine | Dehydrogenative cyclization. ias.ac.in |

| 2-Cyanoacetamide, Sodium Methoxide, Ethyl 2-methylacetoacetate | Methanol (B129727), then hydrobromic acid | 2,6-Dihydroxy-3,4-dimethylpyridine | Multi-step synthesis involving cyclization and subsequent functional group manipulation. google.com |

Synthesis of Related Aminodimethylpyridines (e.g., 2-Amino-4,6-dimethylpyridine from 3-aminocrotonitrile)

Specific isomers of aminodimethylpyridines serve as important precursors and analogues in the study of 2,6-dimethylpyridine-3,4-diamine. A notable example is the synthesis of 2-amino-4,6-dimethylpyridine. One documented method involves the treatment of 3-aminocrotonitrile with acetic acid, followed by a series of workup steps including concentration, precipitation, and extraction to yield the desired product with high purity and good yield. google.com This process highlights a specific route to a key structural analogue.

Another established method for synthesizing 2-amino-4,6-dimethylpyrimidine, a related heterocyclic amine, is the reaction of a guanidine (B92328) salt with acetylacetone (B45752) in an aqueous alkaline medium. google.comchemicalbook.com

| Starting Material | Reagents | Key Steps | Product | Yield |

| 3-Aminocrotonitrile | Acetic Acid, Sulfuric Acid | Heating, concentration, precipitation, extraction, recrystallization | 2-Amino-4,6-dimethylpyridine | >70% google.com |

| Guanidine hydrochloride, Acetylacetone | Sodium carbonate, water | Heating or sonication | 2-Amino-4,6-dimethylpyrimidine | ~75% chemicalbook.com |

Novel and Efficient Synthetic Approaches to this compound

As the demand for complex substituted pyridines grows, so does the need for more efficient and versatile synthetic methods. Modern organic synthesis has seen the rise of multicomponent reactions and advanced catalytic strategies to meet these challenges.

Investigation of Multicomponent Reactions

Multicomponent reactions (MCRs) are highly valued for their efficiency, as they allow for the construction of complex molecules in a single step from three or more starting materials, minimizing waste and saving time. ichem.md The Hantzsch synthesis itself is a classic example of a multicomponent reaction. nih.gov

More contemporary MCRs have been developed for the synthesis of highly substituted pyridines. For example, a one-pot, three-component condensation of malononitrile (B47326), ammonium acetate, and various aldehydes can be catalyzed by nanomagnetic Fe3O4@SiO2@ZnCl2 under solvent-free conditions to produce 2,6-diamino-4-arylpyridine-3,5-dicarbonitriles in high yields. researchgate.net Another efficient MCR involves the use of 4-(dimethylamino)pyridine as a catalyst for the reaction of hydrazine (B178648) monohydrate, ethyl cyanoacetate, a ketone, and malononitrile to synthesize 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives under ultrasonication. ichem.md

| Reactants | Catalyst/Conditions | Product | Key Features |

| Malononitrile, Ammonium Acetate, Aldehyde | Nanomagnetic Fe3O4@SiO2@ZnCl2, 110 °C, solvent-free | 2,6-Diamino-4-arylpyridine-3,5-dicarbonitrile | Reusable catalyst, high yield, green chemistry. researchgate.net |

| Hydrazine monohydrate, Ethyl cyanoacetate, Ketone, Malononitrile | 4-(Dimethylamino)pyridine, Ultrasonication, Ethanol, Room temperature | 1,6-Diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile | Short reaction times, excellent yields, easy work-up. ichem.md |

Catalytic Synthesis Methodologies

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to products with high selectivity and efficiency under mild conditions. For the synthesis of pyridine derivatives, various catalytic systems have been explored.

Rhodium-catalyzed C-H activation provides a powerful method for the one-pot synthesis of highly substituted pyridines from α,β-unsaturated imines and alkynes. nih.gov This approach proceeds through a C-H alkenylation, electrocyclization, and aromatization sequence and is tolerant of a variety of functional groups. nih.gov

Palladium on carbon (Pd/C) has been effectively used as a catalyst for the hydrogenation dechlorination of 2,6-dimethyl-4-chloropyridine to produce 2,6-lutidine. google.com This method is noted for its high yield, simple operation, and low environmental impact, with the catalyst being reusable. google.com Furthermore, the synthesis of 2,6-lutidine has been achieved from acetone, ammonia, and methanol over a silica-alumina catalyst impregnated with antimony and copper oxides at high temperatures. psu.edu

| Starting Material(s) | Catalyst/Reagents | Reaction Type | Product | Key Features | | --- | --- | --- | --- | | α,β-Unsaturated N-benzyl aldimines, Alkynes | Rhodium complex | C-H activation/alkenylation/electrocyclization/aromatization | Highly substituted pyridines | One-pot synthesis, broad scope. nih.gov | | 2,6-Dimethyl-4-chloropyridine | Pd/C, H2 | Hydrogenation dechlorination | 2,6-Lutidine | High yield, reusable catalyst. google.com | | Acetone, Ammonia, Methanol | Sb2O3 and CuO on silica-alumina | Catalytic synthesis | 2,6-Lutidine | High-temperature gas-phase reaction. psu.edu |

Synthesis of Key Precursors and Intermediates

Derivatization of Dimethylpyridines for Functional Group Introduction (e.g., 2,6-diacetylpyridine (B75352) from 2,6-lutidine)

A key precursor for pyridine-based diamines is 2,6-diacetylpyridine, which can be synthesized from the readily available starting material, 2,6-lutidine (2,6-dimethylpyridine). researchgate.net The conversion of the methyl groups of 2,6-lutidine into acetyl groups requires a multi-step process.

A common and well-established method involves the initial oxidation of the methyl groups in 2,6-lutidine to yield dipicolinic acid. wikipedia.org This oxidation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) or selenium dioxide. wikipedia.org The resulting dipicolinic acid is then typically converted to its diester derivative, which undergoes a Claisen condensation to form the diketone. wikipedia.org Subsequent decarboxylation of the condensation product furnishes 2,6-diacetylpyridine. wikipedia.org An alternative approach to the Claisen condensation, which reportedly improves the yield and simplifies the procedure, utilizes sodium metal instead of the traditional sodium ethoxide. researchgate.netgoogle.com

Researchers have also explored controlled synthesis pathways that allow for the selective formation of either mono- or bis-acetylated products from 2,6-dimethylpyridine (B142122). researchgate.net The outcome of the reaction can be directed by carefully controlling the amount of the catalyst, sodium ethoxide, and the reaction conditions. researchgate.net This methodology also led to the first reported synthesis of the asymmetrical compound 2-acetyl-6-carbethoxypyridine. researchgate.net

Other synthetic strategies for 2,6-diacetylpyridine include the reaction of 2,6-pyridinedicarbonitrile with a Grignard reagent like methylmagnesium bromide. wikipedia.org A similar approach involves the treatment of 2,6-pyridinedicarboxamide (B1202270) with methylmagnesium chloride, which has been shown to produce 2,6-diacetylpyridine in high yield. chemicalbook.com

Table 1: Synthetic Routes to 2,6-Diacetylpyridine

| Starting Material | Key Reagents/Process | Reported Yield | Reference(s) |

| 2,6-Lutidine | 1. Oxidation (KMnO₄ or SeO₂) to dipicolinic acid2. Esterification3. Claisen condensation4. Decarboxylation | - | wikipedia.org |

| Diethyl 2,6-pyridinedicarboxylate | Sodium metal, Ethyl acetate, Toluene | High | researchgate.netgoogle.com |

| 2,6-Pyridinedicarbonitrile | Methylmagnesium bromide | - | wikipedia.org |

| 2,6-Pyridinedicarboxamide, N²,N²,N⁶,N⁶-tetraethyl- | Methylmagnesium chloride | 88% | chemicalbook.com |

| 2,6-Dicarbethoxypyridine | Sodium ethoxide, Ethyl acetate | 61.3% | researchgate.net |

Strategies for Selective Amination of Pyridine Rings

The introduction of amino groups onto the pyridine ring is a crucial step in the synthesis of pyridine-diamine compounds. The development of methods for the selective amination of pyridine rings is of significant interest. nih.govacs.org

One environmentally benign approach involves the selective amination of polyhalogenated pyridines using water as a solvent. nih.govacs.org This method, promoted by a base such as sodium tert-butoxide, allows for the efficient synthesis of 2-aminopyridine (B139424) derivatives from various polyhalogenated pyridines, including challenging pyridine chlorides. nih.govacs.org The reaction demonstrates high regioselectivity for the ortho position and can be extended to a range of amino sources. nih.gov

For the specific introduction of an amino group at the C4-position, a method involving the nucleophilic substitution of hydrogen (SNH) has been developed. nih.gov This strategy proceeds through the formation of a 4-pyridyl pyridinium (B92312) salt intermediate, which then reacts with aqueous ammonia to yield the 4-aminopyridine (B3432731) product without the need for intermediate isolation. nih.gov The regioselectivity of this process is controlled by the electronic properties of the external pyridine reagents. nih.gov

While direct amination at the 3-position is challenging, indirect methods can be employed. For instance, a 3-selective halogenation of pyridines can be achieved via the formation of Zincke imine intermediates. chemrxiv.org These halogenated pyridines can then potentially serve as precursors for subsequent amination reactions. The classic Chichibabin reaction, which directly aminates pyridines at the 2- and 6-positions, has also inspired the development of other selective functionalization reactions. pkusz.edu.cn

Table 2: Strategies for Selective Amination of Pyridine Rings

| Amination Strategy | Position of Amination | Key Features | Reference(s) |

| Base-promoted amination of polyhalogenated pyridines | 2-position | Uses water as solvent; promoted by NaOtBu; high regioselectivity. | nih.govacs.org |

| Nucleophilic Substitution of Hydrogen (SNH) | 4-position | Proceeds via a 4-pyridyl pyridinium salt intermediate; uses aqueous ammonia. | nih.gov |

| Halogenation followed by amination | 3-position | Indirect method; involves 3-selective halogenation via Zincke imine intermediates. | chemrxiv.org |

Chemical Reactivity and Mechanistic Investigations of 2,6 Dimethylpyridine 3,4 Diamine

Reactivity Profiles of Pyridine-Based Diamines

The reactivity of 2,6-Dimethylpyridine-3,4-diamine is governed by the electronic properties of the pyridine (B92270) ring, the strong electron-donating nature of the two amino groups, and the steric influence of the methyl substituents.

Nucleophilic Reactivity of Amino and Pyridine Nitrogen Sites

The molecule possesses three nitrogen atoms, each with a lone pair of electrons, which can potentially act as nucleophiles. However, their reactivity is not equal.

Pyridine Nitrogen: In related 2,6-dimethylpyridine (B142122) (2,6-lutidine), the nitrogen atom on the pyridine ring is known to be a sterically hindered base and a weak nucleophile. chemicalbook.comwikipedia.org The presence of methyl groups at the C-2 and C-6 positions physically obstructs the approach of electrophiles to the ring nitrogen. chemicalbook.com Consequently, this nitrogen is less likely to participate in nucleophilic attacks compared to the exocyclic amino groups. Protonation can still occur, forming lutidinium salts which are used as weakly acidic catalysts. chemicalbook.comwikipedia.org

Amino Groups: The primary centers of nucleophilic reactivity in this compound are the exocyclic amino groups at the C-3 and C-4 positions. Diaminopyridines are well-established as potent nucleophiles in the synthesis of more complex heterocyclic systems. For instance, studies on 2,6-diaminopyridine (B39239) show it readily reacts with reagents like rhodamine acid chloride to form amide linkages. nih.gov It is expected that the amino groups of this compound would similarly react with electrophiles such as acyl chlorides, anhydrides, and isothiocyanates to yield acylated or thiourea (B124793) derivatives. The ortho-disposed diamino arrangement also allows for cyclocondensation reactions with 1,2-dicarbonyl compounds or their equivalents to form fused heterocyclic rings like pyrazines or imidazoles.

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards attack by electrophiles. youtube.comyoutube.com However, the presence of strongly activating amino groups can overcome this deactivation.

In this compound, the two amino groups are powerful activating, ortho- and para-directing substituents. The pyridine nitrogen is meta-directing. The only unsubsituted position on the ring is C-5. The directing effects of the substituents are as follows:

The amino group at C-3 directs ortho to C-2 (blocked) and C-4 (substituted) and para to C-6 (blocked).

The amino group at C-4 directs ortho to C-3 (substituted) and C-5 (available).

The pyridine nitrogen directs meta to C-3 (substituted) and C-5 (available).

All influences converge to strongly activate the C-5 position for electrophilic attack. Therefore, reactions like nitration, halogenation, or sulfonation are predicted to occur selectively at this site. Studies on the nitration of other aminopyridines confirm that the amino group's activating effect can facilitate substitution, even on a deactivated pyridine ring. researchgate.net However, harsh acidic conditions often required for EAS can lead to protonation of the pyridine nitrogen, further deactivating the ring and making reactions more difficult. youtube.com

Proton Transfer and Hydrogen Bonding Interactions

Proton transfer and hydrogen bonding are critical to understanding the intermolecular interactions of this compound in solution and the solid state.

The molecule features multiple sites capable of participating in hydrogen bonds. The two amino groups (-NH₂) possess hydrogen atoms that can act as hydrogen bond donors. The pyridine ring nitrogen and the nitrogen atoms of the amino groups can all act as hydrogen bond acceptors. quora.com

Theoretical studies on methyl-substituted pyridine-water complexes show that methyl substitution stabilizes the hydrogen bond formed between the pyridine nitrogen and water. acs.org In this compound, the amino groups are the primary sites for hydrogen bonding interactions. They can form intermolecular hydrogen bonds with solvent molecules or other acceptor groups. Furthermore, the adjacent positioning of the amino groups at C-3 and C-4 allows for the possibility of intramolecular hydrogen bonding, which can influence the compound's conformation and reactivity. Studies of hydroxypyridines in aqueous solution highlight how the proximity of functional groups and their ability to form hydrogen bonds with the solvent can significantly alter chemical properties like acidity. nih.gov

Studies on Charge Transfer Complex Formation

Charge transfer (CT) complexes result from the interaction between an electron-rich donor molecule and an electron-deficient acceptor molecule. Pyridine derivatives containing electron-donating amino groups are excellent candidates for acting as donors in such complexes.

Spectrophotometric studies have demonstrated that diaminopyridines, such as 2,3-diaminopyridine (B105623) and 3,4-diaminopyridine (B372788) (amifampridine), form stable charge-transfer complexes with various π-electron acceptors. nih.govnih.gov Commonly used acceptors include chloranilic acid (CHA), 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), and tetracyanoethylene (B109619) (TCNE). nih.govnih.gov The formation of these complexes is typically characterized by the appearance of a new, broad absorption band in the UV-visible spectrum at a longer wavelength than the bands of the individual components. tandfonline.com

Given the strong electron-donating ability conferred by its two amino groups, this compound is expected to be a potent electron donor, readily forming stable 1:1 charge-transfer complexes with suitable π-acceptors. The stability and spectroscopic properties of these complexes would likely be influenced by the solvent polarity.

| Donor | Acceptor | Stoichiometry (D:A) | λmax (nm) | Solvent | Reference |

|---|---|---|---|---|---|

| 2,6-Diaminopyridine | 2,5-dihydroxy-p-benzoquinone | 1:1 | ~490 | Various polar solvents | tandfonline.com |

| 3,4-Diaminopyridine (AMFP) | DDQ | 1:1 | 587, 546, 458.5 | Acetonitrile-Dichloromethane | nih.gov |

| 3,4-Diaminopyridine (AMFP) | TCNE | 1:1 | 417, 399 | Acetonitrile-Dichloromethane | nih.gov |

| 2,3-Diaminopyridine | Chloranilic acid | 1:1 | Not specified | Ethanol | nih.gov |

Mechanistic Elucidation of Reactions Involving this compound

Reaction Pathways and Transition State Analysis

Detailed mechanistic studies, including the analysis of reaction pathways and transition states, for reactions involving this compound are not prevalent in the literature. However, modern computational chemistry provides powerful tools for such investigations.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to explore the mechanisms of organic reactions. nih.gov For a molecule like this compound, DFT calculations can be employed to:

Optimize the ground state geometries of reactants, intermediates, and products.

Locate and characterize the transition state structures connecting these species on the potential energy surface.

Calculate the activation energies and reaction enthalpies to predict the feasibility and kinetics of a proposed reaction pathway.

Computational studies on related compounds, such as 2,6-diaminopyridine, have utilized DFT to optimize molecular structures, analyze vibrational spectra, and study donor-acceptor interactions through Natural Bond Orbital (NBO) analysis. tandfonline.comresearchgate.net Similar computational approaches could be applied to elucidate the mechanisms of electrophilic substitution, nucleophilic attack, or cyclization reactions involving this compound, providing detailed insight into the electronic and structural changes that occur throughout the reaction coordinate.

Role of Catalysts and Reaction Conditions in Pyridine Derivatization

Comprehensive searches of scientific literature and chemical databases did not yield specific research focused on the catalytic derivatization of this compound. While extensive research exists on the derivatization of related compounds such as other diaminopyridine isomers, dimethylpyridines, and diaminopyrimidines, studies detailing the role of specific catalysts and reaction conditions for the derivatization of this compound are not presently available in the public domain.

The reactivity of analogous aromatic ortho-diamines suggests that this compound would be a prime candidate for cyclocondensation reactions to form fused heterocyclic systems, particularly imidazo[4,5-b]pyridines. These reactions typically involve condensation with aldehydes, carboxylic acids, or their derivatives. The reaction progress and yield are often influenced by catalysts (such as acids or bases) and conditions like temperature and solvent choice.

Furthermore, modern synthetic methods like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are commonly employed to introduce aryl or other substituents onto pyridine rings. For instance, the Suzuki coupling is frequently used for the derivatization of halogenated pyridines and has been applied to synthesize substituted imidazo[4,5-b]pyridines from halogenated diaminopyridine precursors. It is plausible that a halogenated derivative of this compound could undergo such catalytic reactions.

However, without direct experimental studies on this compound, any discussion of specific catalysts, reaction mechanisms, or the generation of data tables on reaction conditions would be speculative and fall outside the scope of this review. Further research is required to elucidate the specific catalytic pathways for the derivatization of this particular compound.

Coordination Chemistry and Ligand Development from 2,6 Dimethylpyridine 3,4 Diamine

Ligand Design Principles for Pyridine (B92270) Diamines

The design of ligands based on pyridine diamines is governed by the inherent electronic properties of the pyridine ring and the coordination capabilities of the amine substituents. These factors, combined with the influence of other substituents, dictate the ligand's interaction with metal centers.

Diamine ligands are versatile in their coordination modes. The two adjacent amine groups in 2,6-dimethylpyridine-3,4-diamine enable it to act as a bidentate chelating agent, binding to a single metal ion to form a stable five-membered ring. This chelate effect enhances the stability of the resulting complex compared to coordination with two separate monodentate amine ligands.

Furthermore, while the primary coordination is often through the two amino groups, the pyridine nitrogen can also participate in binding, potentially leading to tridentate coordination. In polynuclear systems, the ligand can act as a bridge between two or more metal centers. For instance, Schiff bases derived from 2,6-diaminopyridine (B39239) can behave as tetradentate chelating agents. researchgate.netajol.info Similarly, ligands containing both pyridine and pyrazine (B50134) rings have demonstrated both chelating and bridging capabilities, coordinating to one metal via a bidentate mode and bridging to another through a pyrazine nitrogen atom. nih.govrsc.org This suggests that this compound could facilitate the construction of complex, multidimensional coordination polymers.

The two methyl groups at the 2- and 6-positions of the pyridine ring exert significant steric and electronic influence on the coordination behavior of the ligand. uni-freiburg.de

Electronic Effects: Alkyl groups are electron-donating, which increases the electron density on the pyridine ring. This enhanced basicity can strengthen the coordination bond to a metal center. However, electronic effects can sometimes work in opposition to steric effects. nih.gov In some systems, strong electron-withdrawing groups are used to modify the electronic properties of the ligand, which in turn affects the redox potential of the resulting metal complex. uni-freiburg.de The electron-donating nature of the methyl groups in this compound enhances the Lewis basicity of the pyridine nitrogen, making it a stronger potential coordination site, provided steric hindrance does not prevent binding. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

This ligand is expected to form stable complexes with a range of transition metals. orientjchem.orgjocpr.com The coordination environment is highly dependent on the metal ion, its preferred coordination number, and the reaction conditions.

Rhodium and Iridium: Rhodium and Iridium are known to form square planar and octahedral complexes. For instance, rhodium carbonyl complexes with 4,4'-dimethyl-2,2'-bipyridine (B75555) have been synthesized, forming one-dimensional chains of alternating cationic and anionic units. jyu.fi Iridium(III) complexes with substituted phenylpyridine ligands are also well-documented. sigmaaldrich.comambeed.com It is anticipated that this compound would form stable, likely octahedral, complexes with Rh(III) and Ir(III).

Silver: Silver(I) complexes exhibit diverse coordination geometries, including linear, trigonal, and tetrahedral. nih.gov The coordination of silver nitrate (B79036) with various lutidines (dimethylpyridines) has been studied, revealing the influence of steric and electronic factors on the resulting structures. researchgate.net Silver complexes with other substituted pyridine ligands have also been synthesized and characterized. rsc.orgjscimedcentral.com A complex with this compound could adopt various geometries depending on the stoichiometry and the counter-ion present.

Copper: Copper(I) and Copper(II) complexes are widespread. Copper(II) complexes with ligands similar to this compound have been synthesized and often exhibit square planar or octahedral geometries. nih.govrsc.org Copper(I) complexes with sterically hindered ligands like 6,6′-dimethyl-2,2′-bipyridyl often display distorted tetrahedral geometries. nih.gov

Cadmium: Cadmium(II), having a d¹⁰ electronic configuration, forms complexes with various coordination numbers, with octahedral being common. Dimeric cadmium(II) sulfate (B86663) complexes with ligands like 2,2':6',2"-terpyridine have been reported where the metal center is five-coordinate. nih.gov Cadmium complexes with polydentate N-donor ligands like 2,4,6-tris-(2-pyridyl)-1,3,5-triazine have also been successfully synthesized. nih.gov

Table 1: Examples of Related Transition Metal Complexes and Their Properties

The interaction of this compound with main group elements is less explored. However, studies on sterically demanding anionic pyridine ligands in reactions with main group compounds have shown that single electron transfer (SET) processes can occur instead of simple adduct formation. uni-freiburg.de The reductive power of the pyridine ligand can be tuned by changing the substituents. For example, substituting phenyl groups with electron-withdrawing groups can make the ligand less reducing. uni-freiburg.de Given its electronic and steric properties, this compound may also participate in redox reactions with certain Lewis acidic main group elements. The coordination of the B₃H₇ unit to pyridine derivatives, for example, leads to an intramolecular charge transfer from the pyridine ring to the borane (B79455) cluster. nih.gov

Applications in Supramolecular Chemistry

Supramolecular chemistry relies on non-covalent interactions to build large, well-defined assemblies. The structural features of this compound make it a valuable building block for supramolecular constructs.

The two amine groups are key functional sites. They can participate in hydrogen bonding, directing the self-assembly of molecules into one-, two-, or three-dimensional networks. The structure of pyridine-2,6-dicarboxylic acid, for example, is stabilized in the solid state by strong hydrogen bonds, forming a one-dimensional supramolecular structure.

Furthermore, the diamine can be readily modified through reactions like Schiff base condensation with aldehydes or ketones. For example, condensation with 2,6-diacetylpyridine (B75352) can lead to the formation of macrocyclic ligands. These macrocycles can encapsulate metal ions, with the size and rigidity of the macrocycle influencing the stability of the metal's oxidation states. The resulting Schiff base ligands can be used to construct a variety of supramolecular architectures, including coordination polymers and discrete molecular cages, driven by coordination bonds and other non-covalent forces like π-π stacking.

Compound Index

Table 2: List of Chemical Compounds Mentioned

Formation of Coordination Polymers and Frameworks

There is no available scientific literature describing the use of this compound as a building block for the formation of coordination polymers or metal-organic frameworks (MOFs). The synthesis and characterization of such materials derived from this specific ligand have not been reported. While coordination polymers are a broad class of materials assembled from metal nodes and organic linkers, the specific role of this compound in this capacity remains unexplored. researchgate.netmdpi.com

Self-Assembly Processes

No studies detailing the self-assembly processes involving this compound, either in the formation of supramolecular structures or in its behavior in solution with metal ions, could be identified. Research on closely related ligands, such as 2,6-diaminopyridine, has shown that this class of molecules can participate in complex self-assembly and metal-ion recognition, but these findings cannot be directly attributed to the title compound. nih.govacs.org

Catalytic Applications of this compound Derived Complexes

There is a lack of published data on the synthesis of metal complexes derived from this compound and their subsequent use in catalytic applications. The potential of this compound as a ligand in catalysis has not been realized or reported in the available scientific literature.

Homogeneous Catalysis in Organic Reactions

No reports on the use of this compound or its derivatives (e.g., Schiff base complexes) as ligands for homogeneous catalysis were found. While complexes of other pyridine-diimine and diaminodiphosphine ligands have been successfully used as catalysts in reactions like hydrogenation and Suzuki-Miyaura coupling, similar applications for complexes of this compound are not documented. tandfonline.comnih.govacs.org

Heterogeneous Catalysis (potential)

The potential for complexes of this compound to be used in heterogeneous catalysis has not been investigated. This includes their immobilization on solid supports or their use in creating catalytically active coordination polymers. There are no research findings to report in this area.

Advanced Spectroscopic and Structural Characterization of 2,6 Dimethylpyridine 3,4 Diamine and Its Derivatives

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including FT-IR and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the structural arrangement of molecules.

Analysis of Functional Group Vibrations

For 2,6-dimethylpyridine-3,4-diamine, FT-IR and Raman spectroscopy would be expected to reveal characteristic vibrational modes. The primary amine (NH₂) groups would exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. The C-N stretching vibrations of the aromatic amine would also be identifiable. The pyridine (B92270) ring itself has a series of characteristic stretching and bending vibrations. The methyl (CH₃) groups would be identified by their C-H stretching and bending modes.

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Aromatic Amine (NH₂) | N-H Stretch (Asymmetric & Symmetric) | 3300 - 3500 |

| N-H Bend (Scissoring) | 1590 - 1650 | |

| Pyridine Ring | C=N Stretch | 1550 - 1610 |

| C=C Stretch | 1430 - 1600 | |

| Ring Breathing/Deformation | Varies | |

| Methyl (CH₃) | C-H Stretch (Asymmetric & Symmetric) | 2850 - 3000 |

| C-H Bend (Asymmetric & Symmetric) | 1375 - 1470 | |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

Detection of Intermolecular Interactions

Vibrational spectroscopy is also sensitive to intermolecular forces such as hydrogen bonding. In the solid state, the amine groups of this compound are expected to participate in hydrogen bonding. These interactions would cause a broadening and a shift to lower frequencies of the N-H stretching bands in the FT-IR spectrum compared to a non-interacting state (e.g., in a very dilute solution in a non-polar solvent).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR and Carbon-13 (¹³C) NMR

NMR spectroscopy is indispensable for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Structural Elucidation and Purity Assessment

Proton (¹H) NMR: The ¹H NMR spectrum of this compound would confirm the presence of all proton-containing functional groups. The protons of the two methyl groups would likely appear as a single sharp singlet due to the symmetry of the molecule. The aromatic proton on the pyridine ring would appear as a singlet in the aromatic region. The protons of the two amine groups would also give rise to signals, which might be broad and whose chemical shift could be solvent-dependent. The integration of these signals would correspond to the number of protons in each environment, confirming the structure and allowing for an assessment of purity.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. Due to symmetry, the two methyl carbons would be equivalent, as would the C2 and C6 carbons of the pyridine ring. The C3, C4, and C5 carbons would each be expected to show a unique signal. The chemical shifts of these carbons would provide definitive evidence for the arrangement of the substituents on the pyridine ring.

Table 2: Predicted NMR Data for this compound

| Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ¹H NMR | ~7.0-8.0 | s | 1H | Pyridine C5-H |

| ~3.0-5.0 | br s | 4H | 3-NH₂, 4-NH₂ | |

| ~2.4-2.6 | s | 6H | 2,6-(CH₃)₂ | |

| ¹³C NMR | ~150-160 | - | - | C2, C6 |

| ~135-145 | - | - | C4 | |

| ~120-130 | - | - | C3 | |

| ~105-115 | - | - | C5 | |

| ~20-25 | - | - | 2,6-(CH₃)₂ |

Note: These are estimated values and actual experimental data may vary.

Dynamic NMR Studies

Dynamic NMR studies could potentially be used to investigate processes such as the rotation around the C-NH₂ bonds or proton exchange dynamics of the amine groups. By varying the temperature, one could observe changes in the line shape of the NMR signals, such as broadening or coalescence, which would provide information on the energy barriers of these dynamic processes. However, no such studies have been reported for this specific compound.

Electronic Absorption and Emission Spectroscopy: UV-Visible and Fluorescence

UV-Visible and fluorescence spectroscopy provide insights into the electronic transitions within a molecule.

The UV-Visible absorption spectrum of this compound would be expected to show absorptions characteristic of a substituted pyridine ring. The presence of the electron-donating amine groups would likely cause a red-shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine. The specific wavelengths of maximum absorbance (λ_max) would be useful for quantitative analysis.

Fluorescence spectroscopy would determine if the molecule emits light after electronic excitation. Many aromatic amines are fluorescent, and it is plausible that this compound would exhibit fluorescence. If so, the emission spectrum would be recorded, showing the wavelength of maximum emission. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, could also be determined. Such properties are highly dependent on the solvent environment.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the accurate determination of the elemental composition of a molecule. It provides the exact mass of a compound with a high degree of precision, typically to within a few parts per million (ppm). nih.gov This high mass accuracy allows for the unambiguous identification of a compound by distinguishing it from other molecules with the same nominal mass. nih.govchemrxiv.org

Table 2: Computed Mass Properties for a Related Compound (2,6-Lutidine)

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 107.15 g/mol | nih.gov |

| Exact Mass | 107.073499291 Da | nih.gov |

X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uchicago.edu This technique allows for the elucidation of bond lengths, bond angles, and intermolecular interactions, providing a complete picture of the molecule's solid-state structure. nih.govresearchgate.net

For instance, the crystal structure of ζ-N2 was solved and refined at high pressures using SCXRD, revealing a monoclinic unit cell and providing insights into its molecular arrangement. uchicago.edu The process involves mounting a single crystal on a diffractometer and collecting diffraction data as it is rotated in an X-ray beam. uchicago.edu The resulting diffraction pattern is then used to solve and refine the crystal structure. uchicago.edu

While a specific single-crystal structure of this compound was not found in the search results, the methodology would be directly applicable. The determination of its crystal structure would be invaluable for understanding its hydrogen bonding networks, packing efficiency, and potential for polymorphism.

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to analyze the crystallinity of a material. youtube.comicdd.com Unlike SCXRD, which requires a single crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline material, with the positions and intensities of the diffraction peaks being characteristic of a particular crystal structure. youtube.com

PXRD is widely used in the pharmaceutical industry to identify different polymorphs (different crystalline forms of the same compound), which can have different physical properties such as solubility and bioavailability. youtube.com The technique can distinguish between crystalline and amorphous forms of a substance. icdd.com While specific PXRD data for this compound is not available, this method would be essential for quality control and for studying phase transitions of the solid material.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful electrochemical technique for investigating the redox properties of a compound. uobasrah.edu.iq It provides information about the potentials at which a species is oxidized or reduced and can reveal the reversibility of these processes. iosrjournals.orgajrconline.org

The electrochemical behavior of Schiff base complexes, which can be derived from this compound, has been extensively studied. uobasrah.edu.iqiosrjournals.org For example, the cyclic voltammogram of a Cu(II) Schiff base complex can show a quasi-reversible one-electron transfer process corresponding to the Cu(II)/Cu(I) redox couple. iosrjournals.org The redox potentials are influenced by the electronic effects of the substituents on the Schiff base ligand. ajrconline.org

In some cases, the cyclic voltammogram of a ligand can exhibit irreversible redox peaks, indicating that the electron transfer is followed by a chemical reaction. uobasrah.edu.iq The effect of the supporting electrolyte's pH on the electrochemical behavior is also a key aspect of these studies, as protonation/deprotonation can significantly alter the redox potentials. researchgate.net For instance, the cyclic voltammetry of pyridine-2,6-dicarbohydrazide (B1583541) showed different behavior in acidic, basic, and neutral media. researchgate.net The electrochemical oxidation of some organic molecules, like certain isothiazolinone derivatives, has been shown to be a diffusion-controlled, irreversible process. mdpi.com

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridine |

| 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) |

| 3,4-diaminopyridine (B372788) |

| 4-dimethylaminopyridine (4-DMAP) |

| bis-1,2-(dimethylphosphino)ethane (dmpe) |

| Cadmium(II) |

| Cobalt(II) |

| Copper(II) |

| Lead(II) |

| Nickel(II) |

| Pyridine-2,6-dicarbohydrazide |

Due to the highly specific nature of the query and the lack of publicly available, detailed computational and theoretical research data for the exact compound "this compound," it is not possible to generate the requested article with the specified level of scientific accuracy and detail for each subsection.

The search results did not yield specific studies concerning Density Functional Theory (DFT) calculations, Time-Dependent Density Functional Theory (TD-DFT), Molecular Dynamics, Monte Carlo simulations, or quantum chemical studies of intermolecular interactions focused solely on this compound. The available information primarily consists of commercial product listings or research on structurally related but different pyridine derivatives.

Therefore, to adhere to the strict requirements of providing scientifically accurate data, detailed research findings, and data tables exclusively for "this compound" without introducing information from other compounds, this request cannot be fulfilled at this time.

Computational and Theoretical Investigations of 2,6 Dimethylpyridine 3,4 Diamine

Quantum Chemical Studies of Intermolecular Interactions

Hydrogen Bonding Networks

Hydrogen bonds are primary drivers in the crystal packing of molecules containing amine groups. In the solid state, 2,6-Dimethylpyridine-3,4-diamine is expected to form extensive hydrogen-bonding networks. The two primary amine groups (-NH₂) at the 3- and 4-positions, along with the pyridine (B92270) nitrogen, act as hydrogen bond donors and acceptors.

In the crystal lattice, molecules are often linked through various intermolecular hydrogen bonds. Common motifs observed in related amino- and diamino-pyridine derivatives include N—H⋯N interactions, where the amine group of one molecule donates a proton to the pyridine nitrogen or an amine nitrogen of a neighboring molecule. researchgate.netnih.gov This leads to the formation of chains or more complex three-dimensional networks. researchgate.netfigshare.com For instance, in the crystal structure of 2,6-dimethyl-4-pyridone hemihydrate, N—H⋯O and O—H⋯O hydrogen bonds create infinite sheets. nih.gov Similarly, in other diamine derivatives, extensive networks of hydrogen bonds are the dominant forces in the crystal packing. researchgate.net The presence of two adjacent amine groups in this compound allows for the formation of robust, cooperative hydrogen-bonding arrays that define the supramolecular architecture. Unexpected dual intermolecular hydrogen bonding has been observed in some N-aryl-substituted ortho-phenylene diamine compounds, a feature that could also arise in derivatives of this compound. nih.gov

Table 1: Potential Hydrogen Bond Geometries in Diaminopyridine Crystals

| Donor (D) | Hydrogen (H) | Acceptor (A) | Type of Interaction | Typical D-H···A Angle (°) |

|---|---|---|---|---|

| N-H (Amine) | H | N (Pyridine) | Intermolecular | ~150-170 |

| N-H (Amine) | H | N (Amine) | Intermolecular | ~160-180 |

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in its crystalline environment, allowing for the decomposition of the crystal packing into contributions from different types of intermolecular contacts.

Table 2: Representative Contributions to Hirshfeld Surface for Substituted Pyridine Derivatives

| Intermolecular Contact Type | Contribution Range (%) | Reference |

|---|---|---|

| H···H | 17.6 - 55.5 | nih.govurfu.ru |

| C···H/H···C | 13.6 - 26.6 | nih.govnih.gov |

| N···H/H···N | 16.2 - 27.1 | nih.govnih.govnih.gov |

These analyses provide a quantitative picture of how molecules of this compound would arrange themselves in the solid state, governed by a combination of strong hydrogen bonds and weaker van der Waals interactions.

Non-Covalent Interactions via Molecular Docking (as a computational method)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is invaluable for understanding the non-covalent interactions—such as hydrogen bonds, electrostatic interactions, and π-stacking—that stabilize the ligand-receptor complex. semanticscholar.org

In the context of this compound, molecular docking studies would explore its potential to bind to biological targets. Studies on similar dimethylpyridine derivatives have used molecular docking to characterize their binding modes within the active sites of enzymes like cyclooxygenases (COX-1 and COX-2). mdpi.com These computational models show the pyridine ring and its substituents forming specific interactions with amino acid residues. For instance, the pyridine nitrogen and amine groups are capable of forming hydrogen bonds with residues like glutamine, histidine, and serine, while the aromatic ring can engage in π–cation or π–π stacking interactions. mdpi.comnih.gov The results from such docking studies can elucidate the key non-covalent forces that would govern the interaction of this compound with a protein target, providing a theoretical foundation for its potential biological activity. mdpi.com

Correlation of Experimental and Theoretical Data

A powerful approach in modern chemical analysis is the combination of experimental measurements with high-level theoretical calculations, often based on Density Functional Theory (DFT). nih.gov This correlation allows for a more detailed and accurate interpretation of experimental data, such as vibrational (FT-IR and Raman) and NMR spectra.

For molecules like this compound, DFT calculations can predict the vibrational frequencies corresponding to specific bond stretches, bends, and torsions. These calculated frequencies are typically scaled to correct for systematic errors in the computational method, and the resulting theoretical spectrum can be compared directly with the experimental one. nih.gov Such analyses on related pyridine compounds have shown excellent agreement between the scaled theoretical wavenumbers and the observed bands in FT-IR and FT-Raman spectra, enabling a definitive assignment of the vibrational modes. nih.gov Similarly, NMR chemical shifts can be calculated using methods like Gauge-Invariant Atomic Orbital (GIAO) and compared with experimental spectra to confirm the molecular structure. researchgate.net The correlation of experimental and theoretical data for this compound would provide a comprehensive understanding of its structural and electronic properties. mdpi.comnih.gov

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-dimethyl-4-pyridone hemihydrate |

| Cyclooxygenase (COX-1, COX-2) |

| Glutamine |

| Histidine |

| Serine |

| Pyridine |

| Ammonia (B1221849) |

| Formaldehyde |

| Ethyl acetoacetate |

| 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine |

| Nitric acid |

| Sulfuric acid |

| Calcium oxide |

| Potassium hydroxide |

Derivatization and Advanced Functionalization of 2,6 Dimethylpyridine 3,4 Diamine

Synthesis of Substituted Derivatives with Enhanced Properties

The synthesis of substituted derivatives of 2,6-dimethylpyridine-3,4-diamine primarily involves transformations of the exocyclic amino groups. These groups can undergo a variety of reactions, such as alkylation and acylation, to introduce new functionalities. By carefully selecting reagents and reaction conditions, it is possible to achieve mono- or di-substitution, leading to a diverse array of compounds.

The introduction of different substituents onto the amino nitrogen atoms can significantly alter the molecule's properties. For instance, alkylation can increase lipophilicity, while the addition of polar groups can enhance aqueous solubility. Aryl substituents can be introduced to modify the electronic properties through resonance and inductive effects. These modifications are crucial for tuning the molecule for specific applications where properties like coordination chemistry, material science, or biological interactions are important.

| Reactant Class | Example Reactant | Potential Derivative Structure (on one NH₂) | Potential Enhanced Property |

|---|---|---|---|

| Alkyl Halide | Methyl Iodide | -NH(CH₃) | Modified basicity and nucleophilicity |

| Acyl Chloride | Acetyl Chloride | -NH(COCH₃) | Increased stability, altered electronic profile |

| Aryl Halide (via cross-coupling) | Bromobenzene | -NH(C₆H₅) | Enhanced π-stacking capability, modified redox potential |

| Sulfonyl Chloride | Toluenesulfonyl Chloride | -NH(SO₂C₇H₇) | Introduction of a coordinating site, altered acidity |

Introduction of Heterocyclic Moieties (e.g., Oxadiazole, Triazole)

The ortho-diamine arrangement on the 2,6-dimethylpyridine (B142122) core is a classic precursor for the synthesis of fused heterocyclic rings. This strategy, known as cyclocondensation, involves reacting the diamine with a reagent containing two electrophilic centers (or a functional equivalent) to form a new five- or six-membered ring fused to the pyridine (B92270) scaffold. jlu.edu.cn This approach is a powerful method for creating complex, rigid, and planar molecular architectures.

One of the most common transformations is the reaction of pyridine-3,4-diamines with carboxylic acids or their derivatives to form imidazo[4,5-c]pyridines. nih.gov For example, heating the diamine with formic acid yields the parent imidazo[4,5-c]pyridine, while using other carboxylic acids or aldehydes under oxidative conditions can install various substituents on the newly formed imidazole ring. nih.govnih.gov

Another important transformation is the formation of a fused triazole ring. This can be achieved by treating the ortho-diamine with nitrous acid (generated in situ from sodium nitrite and an acid), which leads to diazotization of one amino group, followed by intramolecular cyclization to form a stable triazolo[4,5-c]pyridine ring system. nih.govnih.gov

| Reagent | Reaction Condition | Resulting Fused Heterocycle | Core Structure |

|---|---|---|---|

| Formic Acid (HCOOH) | Reflux | Imidazole | Imidazo[4,5-c]pyridine |

| Aromatic Aldehyde (ArCHO) | Oxidative conditions (e.g., air, Na₂S₂O₅) | Substituted Imidazole | 2-Aryl-imidazo[4,5-c]pyridine nih.govnih.gov |

| Carbon Disulfide (CS₂) | Base (e.g., KOH) | Imidazole-2-thione | Imidazo[4,5-c]pyridine-2-thione nih.gov |

| Nitrous Acid (HNO₂) | Acid, low temperature | 1,2,3-Triazole | Triazolo[4,5-c]pyridine nih.govresearchgate.net |

Exploration of Mannich-Type Reactions for Novel Structures

The Mannich reaction is a three-component condensation that involves an amine, a non-enolizable aldehyde (typically formaldehyde), and a compound with an acidic C-H proton (an "active hydrogen compound"). wikipedia.orglibretexts.org The amino groups of this compound can serve as the amine component in this reaction. This allows for the introduction of an aminomethyl group or a substituted aminomethyl group onto the active hydrogen compound, effectively using the diamine as a scaffold to build more complex molecules. adichemistry.com

The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and is attacked by the enol form of the active hydrogen compound. wikipedia.orgchemistrysteps.com This functionalization creates a β-amino-carbonyl compound, known as a Mannich base. libretexts.org A wide range of compounds can serve as the active hydrogen component, including ketones, aldehydes, nitriles, alkynes, and electron-rich heterocycles like pyrrole and indole. libretexts.orgadichemistry.com This versatility allows for the synthesis of a large library of novel structures derived from the parent diamine.

| Active Hydrogen Compound | Aldehyde | Amine Component | Resulting Mannich Base Structure (Simplified) |

|---|---|---|---|

| Acetone | Formaldehyde | This compound | Diamine-NH-CH₂-CH₂-CO-CH₃ |

| Acetophenone | Formaldehyde | This compound | Diamine-NH-CH₂-CH₂-CO-C₆H₅ |

| Pyrrole | Formaldehyde | This compound | Diamine-NH-CH₂-(C₄H₄N) |

| Phenylacetylene | Formaldehyde | This compound | Diamine-NH-CH₂-C≡C-C₆H₅ |

Chemical Transformations at the Pyridine Nitrogen and Amino Groups

Both the pyridine ring nitrogen and the exocyclic amino groups are sites for chemical modification, offering distinct pathways for functionalization.

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it nucleophilic and basic. It readily reacts with electrophiles to form pyridinium (B92312) salts. pharmaguideline.com

N-Alkylation: Treatment with alkyl halides (e.g., methyl iodide, benzyl bromide) leads to the formation of quaternary N-alkylpyridinium salts. nih.govquimicaorganica.org This transformation introduces a positive charge, significantly altering the electronic properties and solubility of the molecule.

N-Acylation: Reaction with acyl halides or anhydrides produces N-acylpyridinium salts. quimicaorganica.org These are often highly reactive intermediates.

N-Oxidation: The pyridine nitrogen can be oxidized, typically using peracids, to form the corresponding pyridine-N-oxide. pharmaguideline.com This modification increases the electron density of the pyridine ring, making it more susceptible to certain types of substitution, and provides a new coordination site.

Amino Groups: The primary amino groups at the C3 and C4 positions are versatile functional handles.

Acylation: The amino groups can be easily acylated by reacting with acid chlorides or anhydrides in the presence of a base to form stable amides. vedantu.comnih.gov This reaction can be used to protect the amino groups or to introduce new functional moieties. Depending on the stoichiometry, either mono- or di-acylated products can be obtained.

Diazotization and Subsequent Reactions: As mentioned previously, the amino groups can be converted to diazonium salts using nitrous acid. These intermediates are highly valuable in synthesis as the diazonium group can be replaced by a wide variety of nucleophiles (e.g., -OH, -F, -Cl, -Br, -CN) in Sandmeyer-type reactions, providing a powerful route to derivatives that would be difficult to access directly.

Emerging Academic Research Applications of 2,6 Dimethylpyridine 3,4 Diamine and Its Derivatives

Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

There is no available research on the use of 2,6-Dimethylpyridine-3,4-diamine or its derivatives in the field of OLEDs and fluorescent materials.

Molecular Switches and Sensors

The application of this compound in the development of molecular switches and sensors has not been reported in scientific literature.

Chemical Sensing and Probes

Development of Fluorescent Probes for Chemical Analytes

No studies have been published on the development of fluorescent probes based on the this compound scaffold for the detection of chemical analytes.

Chemosensors for Metal Ions (potential)

There is no documented research on the use of this compound or its derivatives as chemosensors for metal ions.

Catalysis and Organic Synthesis Reagents

The catalytic properties of this compound and its application as a reagent in organic synthesis have not been explored in the available academic literature.

New Catalytic Systems based on Metal Complexes

The pyridine-diamine framework is a privileged structure for creating ligands that form stable and catalytically active complexes with a variety of transition metals. Derivatives of 2,6-dimethylpyridine (B142122) (lutidine) are instrumental in forming pincer-type ligands that confer unique reactivity and stability to metal centers. acs.orgacs.orgwikipedia.org The incorporation of a diamine unit, as in this compound, offers additional coordination sites, making it a highly promising candidate for developing novel catalysts.

Metal complexes involving pyridine (B92270) and diamine ligands have demonstrated significant catalytic activity in a range of important chemical transformations:

Palladium (Pd) Complexes: Palladium complexes featuring pyridine-based ligands are effective precatalysts for cross-coupling reactions like the Suzuki–Miyaura and Heck reactions. nih.gov The electronic properties of the pyridine ligand, influenced by substituents like methyl and amino groups, can be tuned to optimize catalytic efficiency. nih.gov

Rhodium (Rh) Complexes: Lutidine-based pincer ligands have been used to synthesize rhodium complexes active in reactions such as H₂ addition. acs.org The dearomatization and subsequent hydrogenation of the central pyridine ring can be influenced by the ligand's electronic and steric properties. acs.orgnih.gov These complexes serve as valuable models for developing catalysts based on the this compound scaffold.

Ruthenium (Ru) Complexes: Ruthenium complexes containing chiral diamine and phosphine (B1218219) ligands are renowned for their high efficiency in the asymmetric hydrogenation of ketones, producing chiral alcohols which are vital building blocks in the pharmaceutical industry. nih.govacs.orgd-nb.inforsc.org The modular synthesis of Ru(II)-NHC-diamine (NHC = N-heterocyclic carbene) precatalysts allows for the combination of different chiral components to fine-tune the catalyst for specific substrates. nih.gov

The table below summarizes the types of catalytic systems where ligands related to this compound are employed.

| Metal Center | Ligand Type | Catalytic Application | Reference |

| Palladium (Pd) | 4-Substituted Pyridines | Suzuki–Miyaura, Heck Cross-Coupling | nih.gov |

| Rhodium (Rh) | Lutidine-based CNC Pincer | H₂ Addition, Hydrogenation | acs.org |

| Rhodium (Rh) | Phosphane-Pyridine-Amide Pincer | Substrate Activation, Alkylation | nih.gov |

| Ruthenium (Ru) | Chiral Diphosphine-Diamine | Asymmetric Ketone Hydrogenation | acs.org |

| Ruthenium (Ru) | Chiral NHC-Diamine | Asymmetric Hydrogenation | nih.gov |

Reagents for Stereoselective Transformations (potential)

The development of reagents and catalysts that can control the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct a stereoselective reaction, after which they can be removed. wikipedia.org

The this compound structure holds significant potential for the development of new chiral ligands and auxiliaries for stereoselective transformations. By resolving the diamine or by introducing chirality through derivatization, this scaffold can be used to create an asymmetric environment around a metal center or a reactive site.

Potential Applications:

Chiral Ligands for Asymmetric Catalysis: Chiral pyridine-derived ligands are of great interest in asymmetric catalysis. chimia.chnih.gov A chiral version of this compound could be synthesized and complexed with metals like ruthenium or rhodium for asymmetric hydrogenation or transfer hydrogenation reactions. acs.orgrsc.org The synthesis of chiral 2,2′-bipyridine-diol ligands from pyridine precursors highlights a viable strategy for creating effective stereoselective catalysts. rsc.org

Chiral Auxiliaries: Chiral auxiliaries, such as Evans' oxazolidinones and Oppolzer's camphorsultam, are widely used to achieve high levels of stereocontrol in reactions like alkylations and aldol (B89426) additions. wikipedia.org Comins developed a chiral acylating group based on a pyridine derivative that directs the stereoselective addition of nucleophiles to the pyridinium (B92312) ring. scripps.edu Similarly, a chiral derivative of this compound could potentially be employed as a recoverable auxiliary to control the stereochemistry of reactions on a substrate. The synthesis of chiral sulfoxides from pyridine derivatives further demonstrates the utility of this class of compounds in asymmetric induction. acs.org

Scaffolds for Chemical Biology Research

The pyridine ring is a common scaffold in medicinal chemistry and chemical biology due to its ability to participate in hydrogen bonding and other molecular interactions. researchgate.netrsc.org The added functional handles of the diamine and methyl groups on this compound make it an attractive starting point for developing sophisticated tools for biological research.

Fluorescent probes are indispensable tools for visualizing biological processes at the subcellular level. researchgate.net Two-photon microscopy (TPM) offers significant advantages for live-cell and deep-tissue imaging, including reduced photodamage and higher spatial resolution. nih.govnih.gov

Derivatives of 2,6-dimethylpyridine are key components in the rational design of advanced two-photon absorbing fluorescent probes. researchgate.netnih.govresearchgate.net In one successful design, a pyridinium core acts as an electron acceptor, which is connected to electron-donating "arms." nih.govresearchgate.net A probe named Lyso-2arm was synthesized using commercially available 2,6-dimethylpyridine as the starting material for the pyridinium center. researchgate.netnih.gov These probes exhibit properties that are highly desirable for bioimaging:

Organelle-Specific Targeting: By modifying the structure, probes can be designed to accumulate in specific organelles. The Lyso-2arm and Mito-3arm probes, for example, show distinct targeting for lysosomes and mitochondria, respectively. nih.govresearchgate.net

High Two-Photon Absorption: The intramolecular charge transfer characteristics of these pyridinium-based dyes lead to excellent two-photon absorption cross-sections, resulting in bright images during microscopy. nih.govbohrium.com

Deep Tissue Imaging: These probes have been successfully used for deep tissue imaging in complex biological samples like 3D human forebrain organoids, demonstrating their practical utility in advanced biological research. nih.govresearchgate.net

The table below illustrates the components of a rationally designed series of pyridinium-based fluorescent probes.

| Probe Name | Pyridine Core Precursor | Number of "Arms" | Target Organelle | Reference |

| MSP-1arm | 4-Methylpyridine | 1 | - | nih.govresearchgate.net |

| Lyso-2arm | 2,6-Dimethylpyridine | 2 | Lysosome | nih.govresearchgate.net |

| Mito-3arm | 2,4,6-Trimethylpyridine | 3 | Mitochondria | nih.govresearchgate.net |

Molecular recognition—the specific interaction between two or more molecules through noncovalent forces—is fundamental to nearly all biological processes. The development of artificial receptors that can mimic biological recognition is a major goal of supramolecular chemistry.

The this compound scaffold is well-suited for studies in molecular recognition due to the presence of multiple hydrogen bond donors (the amine groups) and acceptors (the pyridine nitrogen).

Supramolecular Assemblies: Pyridine-diamine ligands can form intricate supramolecular structures through hydrogen bonding and coordination with metal ions. For instance, N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine forms different supramolecular architectures (from 1-D chains to 3-D networks) with Ni(II) depending on the counter-anion present, showcasing how noncovalent interactions direct crystal packing. nih.gov The uncoordinated amino groups act as excellent hydrogen bond donors, a feature shared with this compound. nih.gov

Mimicking Biological Recognition: Simple acyclic receptors based on aminopyridine units have been shown to effectively recognize and bind carbohydrates. acs.org The recognition process involves a network of hydrogen bonds, with the amine NH groups and the pyridine nitrogen playing key roles, similar to the binding motifs found in sugar-binding proteins. acs.org The diamine functionality of this compound provides a platform for creating receptors capable of such multi-point interactions.

Enzymatic Recognition: In nature, biosynthetic enzymes recognize specific motifs on precursor peptides to construct complex macrocycles. The pyritide biosynthetic pathway, for example, relies on the recognition of both a leader peptide and a C-terminal motif to create pyridine-based macrocyclic peptides. nih.gov Understanding these recognition events can inspire the design of new enzyme inhibitors or substrates.

Agricultural Chemistry Research (e.g., Plant Growth Regulators)

N-oxide derivatives of lutidines have been specifically identified as effective plant growth regulators. For instance, 2,6-dimethylpyridine N-oxide is the active component in a composition that enhances the germination energy of seeds and increases the yield of crops like winter wheat, barley, and sunflower. google.com Studies on other pyridine derivatives have demonstrated both auxin-like and cytokinin-like effects, leading to enhanced growth of shoots and roots in pea microgreens. scidoc.org These compounds were also found to increase the content of photosynthetic pigments. scidoc.org

Furthermore, some pyridine derivatives act as herbicide safeners, protecting crops from the harmful effects of certain herbicides without diminishing the herbicide's effect on weeds. nih.gov The diverse biological activities of these compounds make the this compound scaffold a promising starting point for the discovery of new agrochemicals with potentially novel modes of action.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2,6-Dimethylpyridine-3,4-diamine?

- Answer : The compound can be synthesized via condensation reactions using pyridine precursors and methylating agents. For example, refluxing diamine intermediates with acetic acid as a catalyst in ethanol, followed by TLC monitoring (ethyl acetate/hexane mobile phase) and recrystallization for purification . Key steps include controlling reaction time (4–6 hours) and temperature (80–100°C) to avoid side products like nitrophenylpyridine analogs .

Q. How should researchers characterize the structural integrity of this compound?

- Answer : Use multi-spectral analysis:

- IR spectroscopy : Identify N-H stretches (~3320 cm⁻¹) and amine bending vibrations (~1536 cm⁻¹) .

- NMR : Methyl groups appear as singlets at δ2.34 ppm (¹H NMR), while aromatic protons show multiplet patterns between δ7.06–8.37 ppm .

- Mass spectrometry : Confirm molecular ion peaks at m/z 558–556, aligned with calculated masses .

Q. What storage conditions are optimal for maintaining stability?

- Answer : Store at 2–8°C in light-resistant, airtight containers to prevent degradation. Analogous pyridine-diamines degrade under moisture and UV exposure, forming nitroso or carboxylate derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity assessments during synthesis?

- Answer : Employ HPLC with a C18 column and methanol/water gradient (e.g., 70:30 v/v) to separate impurities like nitrophenylpyridine analogs. Compare retention times with USP reference standards . Quantify impurities using UV detection at 254 nm, ensuring thresholds ≤0.2% per pharmacopeial guidelines .

Q. What strategies optimize the compound’s bioactivity in drug discovery?

- Answer : Modify substituents at the 3,4-diamine positions to enhance binding affinity. For example, introducing quinoline or chlorophenyl groups improves kinase inhibition (e.g., TGF-β RI kinase IC₅₀ <1 µM). Use molecular docking to predict interactions with target proteins . Validate via in vitro assays measuring cytotoxicity or enzyme inhibition .

Q. How do structural modifications impact physicochemical properties like solubility?